
Norverapamil hydrochloride
概要
説明
Norverapamil hydrochloride is a metabolite of verapamil, a well-known calcium channel blocker. It is primarily used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and certain types of arrhythmias. This compound retains some of the pharmacological activity of its parent compound, verapamil, but with reduced potency.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of norverapamil hydrochloride typically involves the demethylation of verapamil. One common method includes the reaction of verapamil with 1-chloroethyl chloroformate in an aprotic solvent, followed by the removal of the methyl group from the resulting quaternary ammonium salt. The reaction conditions range from 10°C to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient separation and purification techniques is crucial to obtain the final product.
化学反応の分析
O-demethylation
Verapamil converts to Norverapamil through O-demethylation, a metabolic pathway facilitated by cytochrome P450 enzymes.
Interaction with Calcium Channels
(R)-(+)-Norverapamil Hydrochloride exerts its pharmacological effects by blocking L-type calcium channels in cardiac and smooth muscle tissues. This action is similar to Verapamil, effectively modulating heart rate and vascular resistance.
Metabolism
Norverapamil can be further metabolized by cytochrome P450 isoforms, specifically P450s 3A4, 3A5, and 2C8 . When Verapamil is the substrate, Norverapamil is the predominant metabolite .
Quantitative Determination
Norverapamil hydrochloride serves as a reference standard in analytical chemistry for quantifying Verapamil and its metabolites in biological samples . Understanding Norverapamil's behavior allows researchers to gain insights into Verapamil's metabolism, identify metabolic pathways, and quantify metabolite concentrations over time, aiding in elucidating the enzymatic processes involved in Verapamil's biotransformation .
Reaction Products Characterization
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been utilized to study these reactions, allowing for detailed characterization of reaction products. High-performance liquid chromatography (HPLC) is also crucial for assessing purity and stability over time.
Pharmacokinetics in Rat Plasma
A study developed a method for simultaneous determination of verapamil hydrochloride (VerHCl) and its metabolite this compound (NorHCl) using capillary electrophoresis-electrochemiluminescence . The study's findings include:
Agent | Cmax (ng/mL) | T1/2 (h) | Tmax (h) |
---|---|---|---|
VerHCl | 683.21 ± 74.81 | 0.52 ± 0.21 | 2.49 ± 0.32 |
NorHCl | 698.42 ± 71.45 | 1.14 ± 0.26 | 2.83 ± 0.23 |
Following oral administration of 10 mg/kg VerHCl .
Enantiomers of Verapamil and Norverapamil
The metabolism of the enantiomers of Verapamil and Norverapamil was studied using P450 2C8 as the enzyme source . When Verapamil was the substrate, Norverapamil was the predominant metabolite regardless of the Verapamil enantiomer used .
科学的研究の応用
Pharmacological Properties
Norverapamil hydrochloride is the N-demethylated metabolite of verapamil. It exhibits calcium channel blocking activity, although it is significantly less potent than verapamil itself. The compound interacts with L-type calcium channels, which are crucial in cardiac and smooth muscle contraction, making it relevant in cardiovascular therapies .
Therapeutic Applications
- Cardiovascular Diseases :
- Adjunctive Therapy for Tuberculosis :
- Pharmacokinetic Studies :
Research Applications
- Drug Interaction Studies :
- Bioequivalence Studies :
- Analytical Techniques :
Case Studies
- A notable case study involved evaluating the pharmacokinetics of norverapamil alongside rifampicin in patients undergoing tuberculosis treatment. The study demonstrated that norverapamil levels could be influenced by concurrent administration of rifampicin, highlighting the importance of understanding drug interactions in clinical settings .
- Another study assessed the impact of various dietary supplements on the pharmacokinetics of verapamil and norverapamil in animal models, revealing significant alterations in bioavailability due to these interactions .
作用機序
Norverapamil hydrochloride exerts its effects by inhibiting the influx of calcium ions through voltage-sensitive calcium channels in the vascular smooth muscle and myocardium. This action leads to the relaxation of coronary vascular smooth muscle, coronary vasodilation, and increased myocardial oxygen delivery. It also slows the automaticity and conduction of the atrioventricular node .
類似化合物との比較
Verapamil: The parent compound, with higher potency and similar pharmacological effects.
Diltiazem: Another calcium channel blocker with a different chemical structure but similar therapeutic uses.
Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action.
Uniqueness: Norverapamil hydrochloride is unique due to its specific metabolic pathway and reduced potency compared to verapamil. Its distinct pharmacokinetic profile makes it valuable for studying the metabolism and effects of calcium channel blockers.
生物活性
Norverapamil hydrochloride is an important metabolite of verapamil, a well-known calcium channel blocker used primarily in the treatment of hypertension and various cardiac conditions. This article delves into the biological activity of norverapamil, examining its pharmacokinetics, mechanisms of action, and therapeutic implications based on diverse research findings.
Norverapamil is characterized as an N-demethylated metabolite of verapamil and functions primarily as a L-type calcium channel blocker . Its chemical structure is represented by the formula with a molecular weight of approximately 448.6 g/mol. Unlike verapamil, norverapamil exhibits significantly reduced calcium channel blocking activity but retains some therapeutic properties, making it a subject of interest in pharmacological studies .
Pharmacokinetics
The pharmacokinetic profile of norverapamil reveals several key characteristics:
- Absorption : Norverapamil is formed via hepatic metabolism, primarily by cytochrome P450 3A4 (CYP3A4) enzymes. The bioavailability of norverapamil can vary based on the administration route and the presence of other drugs that affect CYP3A4 activity .
- Distribution : It has a volume of distribution that indicates extensive tissue binding, suggesting significant distribution beyond plasma .
- Elimination : The elimination half-life of norverapamil typically ranges from 6 to 12 hours, depending on individual metabolic rates and other factors .
Table 1: Pharmacokinetic Parameters of Norverapamil
Parameter | Value |
---|---|
Bioavailability | Variable (dependent on conditions) |
Volume of Distribution | High |
Elimination Half-Life | 6-12 hours |
Metabolism | CYP3A4 |
Therapeutic Implications
Norverapamil's role as a metabolite provides insights into its potential therapeutic applications. Studies indicate that monitoring norverapamil levels can be beneficial for assessing the efficacy and safety of verapamil therapy. For instance, bioequivalence studies have suggested that norverapamil can serve as a reliable marker for evaluating different formulations of verapamil due to its lower variability in pharmacokinetics compared to the parent drug .
Case Study: Bioequivalence Assessment
A notable study involved comparing the pharmacokinetic parameters between two formulations of verapamil (generic vs. brand name) using norverapamil as a marker. The study found that the confidence intervals for the area under the curve (AUC) and maximum concentration (Cmax) for norverapamil met bioequivalence criteria more consistently than those for verapamil itself. This suggests that norverapamil could be a preferable endpoint in bioequivalence studies, potentially reducing the number of subjects required for such trials .
Interaction with Other Compounds
Norverapamil also interacts with various drugs and compounds, influencing its pharmacokinetic behavior:
- P-glycoprotein Inhibition : Norverapamil acts as an inhibitor of P-glycoprotein (P-gp), which can affect the absorption and disposition of co-administered drugs that are also P-gp substrates .
- Drug Metabolism : As an active metabolite, norverapamil’s levels can be altered by other medications that induce or inhibit CYP3A4 activity, necessitating careful monitoring during polypharmacy situations .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAFTRIDBHSJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67018-85-3 (Parent) | |
Record name | Norverapamil Hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40987149 | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67812-42-4 | |
Record name | Norverapamil Hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67812-42-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。